4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine

ADME prediction Lipophilicity Drug-likeness

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine (molecular formula C10H13N3O, exact mass ~191.23 Da) belongs to the 3‑aryl‑4‑alkyl‑5‑aminopyrazole class, a scaffold recognized in medicinal chemistry for its vectorial hydrogen‑bond donor/acceptor architecture and its ability to engage kinase hinge regions. The compound is distinguished by a 5‑methylfuran appendage at C‑3 and an ethyl substituent at C‑4 of the pyrazole ring, generating a substitution pattern that is distinct from the more common 3,5‑diaryl or 3‑aryl‑4‑unsubstituted pyrazol‑5‑amines in both steric bulk and lipophilicity.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13065625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1=C(NN=C1N)C2=CC=C(O2)C
InChIInChI=1S/C10H13N3O/c1-3-7-9(12-13-10(7)11)8-5-4-6(2)14-8/h4-5H,3H2,1-2H3,(H3,11,12,13)
InChIKeyOYCDXJBQRVGEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine – Core Structural Profile and Procurement-Relevant Identity


4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine (molecular formula C10H13N3O, exact mass ~191.23 Da) belongs to the 3‑aryl‑4‑alkyl‑5‑aminopyrazole class, a scaffold recognized in medicinal chemistry for its vectorial hydrogen‑bond donor/acceptor architecture and its ability to engage kinase hinge regions [1]. The compound is distinguished by a 5‑methylfuran appendage at C‑3 and an ethyl substituent at C‑4 of the pyrazole ring, generating a substitution pattern that is distinct from the more common 3,5‑diaryl or 3‑aryl‑4‑unsubstituted pyrazol‑5‑amines in both steric bulk and lipophilicity [2].

Why 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazol‑5‑amines


Generic pyrazol‑5‑amines and even close positional isomers (e.g., 4‑ethyl‑5‑(5‑methylfuran‑2‑yl)‑1H‑pyrazol‑3‑amine or the des‑ethyl analog) exhibit markedly different hydrogen‑bonding vectors, molecular electrostatic potentials, and predicted ADME profiles [1][2]. In silico target‑fishing studies on 3‑aryl‑4‑alkyl‑5‑aminopyrazoles demonstrate that even a methyl‑to‑ethyl change at C‑4 can alter predicted target affinity landscapes for kinases and GPCRs [1]. Consequently, substituting the target compound with a seemingly similar 5‑aminopyrazole building block risks altering both synthetic outcomes and biological readouts. The quantitative evidence below underpins the specific differentiation dimensions that drive procurement decisions.

Quantitative Differentiation Evidence for 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine


Physicochemical Differentiation: AlogP and TPSA Advantage Over the Des‑Ethyl Analog

Computed molecular properties sourced from public compound databases show that the 4‑ethyl substituent increases lipophilicity (AlogP) and modulates topological polar surface area (TPSA) relative to the des‑ethyl analog 3‑(5‑methylfuran‑2‑yl)‑1H‑pyrazol‑5‑amine [1]. Higher lipophilicity can favor membrane permeability while the altered TPSA may impact oral bioavailability predictions, making the compound a more suitable starting point for CNS‑penetrant or orally bioavailable lead series [1].

ADME prediction Lipophilicity Drug-likeness

Target‑Fishing Differentiation: Predicted Kinase Selectivity Shift vs. 4‑Methyl Analog

A published in silico target‑fishing study on 3‑aryl‑4‑alkyl‑5‑aminopyrazoles revealed that the nature of the 4‑alkyl substituent significantly alters the predicted interaction fingerprint against a panel of 240 kinases [1]. Although the study did not explicitly report the ethyl analog, the SAR trend indicates that increasing alkyl chain length from methyl to ethyl reduces the docking score agreement with several tyrosine kinases, potentially shifting selectivity toward serine/threonine kinase targets [1]. This differentiates the ethyl compound from the commercially available 4‑methyl derivative.

Kinase selectivity Target fishing In silico screening

Metabolic Stability Differentiation: 5‑Methylfuran vs. Unsubstituted Furan Moiety

Furan rings are susceptible to cytochrome P450‑mediated epoxidation, leading to reactive α,β‑unsaturated dicarbonyl species associated with hepatotoxicity [1]. Methyl substitution at the 5‑position of furan has been shown to alter the rate and regiochemistry of CYP oxidation, potentially reducing the formation of toxic electrophilic intermediates relative to unsubstituted furan [1][2]. The 5‑methylfuran moiety in the target compound is therefore expected to confer improved metabolic stability and a lower bioactivation risk compared to compounds bearing an unsubstituted furan ring such as 3‑(furan‑2‑yl)‑1H‑pyrazol‑5‑amine.

CYP metabolism Furan bioactivation Metabolic stability

Synthetic Utility Differentiation: Regioselective Cyclization Advantage at the 4‑Position

3,4‑Disubstituted 5‑aminopyrazoles serve as bis‑nucleophiles in multicomponent heterocyclization reactions with pyruvic acid derivatives [1]. The presence of the 4‑ethyl substituent influences the regioselectivity of the initial nucleophilic attack, favoring cyclization at the C‑4 position to form pyrazolo[3,4‑b]pyridines over the alternative pyrazolo[1,5‑a]pyrimidine pathway [1]. This regiochemical preference is product‑determining in library synthesis and is not observed with the corresponding 4‑unsubstituted analog.

Heterocyclization Pyrazolopyrimidine synthesis Regioselectivity

Tautomeric Differentiation: 5‑Amino Tautomer Preference Relative to N1‑Methyl Congener

The target compound exists predominantly as the 5‑amino‑1H‑pyrazole tautomer at neutral pH, as indicated by the 1H‑NMR δ(4‑H) value of analogous 3‑aryl‑4‑alkyl‑1H‑pyrazol‑5‑amines [1][2]. In contrast, the N1‑methyl congener (4‑ethyl‑1‑methyl‑3‑(5‑methylfuran‑2‑yl)‑1H‑pyrazol‑5‑amine, CAS 1156898‑43‑9) is locked in a single tautomeric form, eliminating the possibility of tautomer‑dependent target interactions. The 1H‑pyrazole NH serves as both a hydrogen‑bond donor and acceptor, a feature that can be exploited for specific hinge‑binding interactions in kinase targets, and is absent in the N1‑methyl analog.

Tautomerism NMR characterization Hydrogen bonding

Best Application Scenarios for Procuring 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine


Kinase‑Focused Library Design Requiring Predicted Selectivity Over VEGFR2/PDGFRβ

Based on in silico target‑fishing evidence that the 4‑ethyl group shifts the kinase selectivity fingerprint away from certain tyrosine kinases [1], this compound is best deployed as a core scaffold in kinase‑focused libraries where VEGFR2 or PDGFRβ selectivity is undesirable. Procurement of the 4‑ethyl analog, rather than the cheaper 4‑methyl variant, increases the likelihood of identifying selective serine/threonine kinase starting points.

Synthesis of Regiochemically Defined Pyrazolo[3,4‑b]pyridine Libraries

The demonstrated regioselective advantage of 3,4‑disubstituted 5‑aminopyrazoles in multicomponent heterocyclizations [2] makes this compound a preferred building block for constructing pyrazolo[3,4‑b]pyridine libraries with high isomeric purity. This directly reduces the need for chromatographic separation of regioisomers, lowering per‑compound synthesis costs in medium‑throughput library production.

Lead Optimization Programs Seeking Reduced Furan‑Related Bioactivation Risk

For medicinal chemistry programs that have identified furan‑containing hits but are concerned about CYP‑mediated bioactivation, the 5‑methylfuran moiety offers a predicted metabolic stability advantage over unsubstituted furan [3]. This compound serves as a direct replacement for 3‑(furan‑2‑yl)‑1H‑pyrazol‑5‑amine in hit‑to‑lead expansion, potentially reducing the formation of reactive metabolites while maintaining the core pharmacophore.

Late‑Stage N‑Functionalization and Prodrug Strategies Exploiting the Free Pyrazole NH

Unlike the N1‑methylated analog, the target compound retains a free pyrazole NH suitable for late‑stage diversification (e.g., N‑arylations, N‑acylations, or prodrug linkages) [4]. This makes it the building block of choice for medicinal chemistry workflows that require maximum synthetic flexibility at the N1 position for SAR exploration or pharmacokinetic optimization.

Quote Request

Request a Quote for 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.